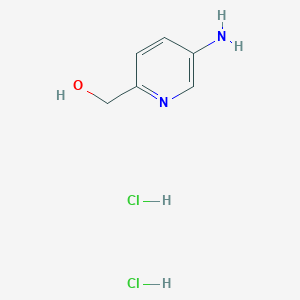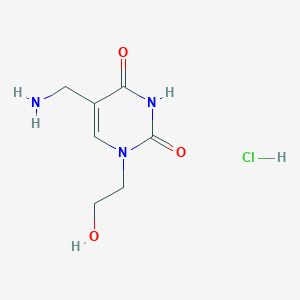
(5-Amino-pyridin-2-yl)-methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-pyridin-2-yl)-methanol dihydrochloride, or 5-APM, is a water-soluble compound with a wide range of applications in both scientific research and industry. 5-APM is an important intermediate in the synthesis of several pharmaceuticals, dyes, and other organic compounds. It is also used in the production of various types of drugs, including anxiolytic, antidepressant, and anti-inflammatory drugs. Additionally, 5-APM has been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease and cancer.
Scientific Research Applications
Photoinduced Addition and Chemical Transformations
The compound has been studied for its role in photoinduced chemical reactions. For instance, a study by Drew et al. (1999) explored the photoinduced addition of methanol to related pyridinyl compounds, leading to the synthesis of various pyrrolidine derivatives (Drew, Harrison, Mann, Tench, & Young, 1999).
Synthesis of Pyridine Derivatives
In a study by Feng (2011), novel pyridine derivatives were synthesized using methanol as a solvent. This research highlights the compound's potential as a building block in the synthesis of complex pyridine structures (Feng, 2011).
Maillard Reaction Products
Chen et al. (2016) isolated and analyzed a Maillard reaction product related to pyridinyl compounds in bread. This study provides insight into the compound's behavior in food chemistry and its bioavailability (Chen, Dai, & Kitts, 2016).
Selective Protection in Organic Synthesis
Research by Suzuki et al. (2020) demonstrated the use of O-alkyl S-(pyridin-2-yl)carbonothiolates for selective protection in organic synthesis, indicating potential applications in complex chemical processes (Suzuki, Tanaka, Hashimoto, Morita, & Tamura, 2020).
Novel Multicomponent Synthesis
Janvier et al. (2002) explored a novel multicomponent synthesis process involving a methanol solution and related pyridinyl compounds, leading to the formation of new molecular structures (Janvier, Sun, Bienaymé, & Zhu, 2002).
Whole-cell Biocatalysis
A study by Chen et al. (2021) investigated the whole-cell biocatalytic synthesis of S-(pyridin-2-yl) methanol derivatives, showcasing its potential in green chemistry applications (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
properties
IUPAC Name |
(5-aminopyridin-2-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-5-1-2-6(4-9)8-3-5;;/h1-3,9H,4,7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODGSNUXWUYBDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382703.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
methanol hydrochloride](/img/structure/B1382709.png)
![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)
![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)